molecular formula C18H15N3S2 B12437445 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile

2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile

Cat. No.: B12437445
M. Wt: 337.5 g/mol
InChI Key: RDHHFIRDPYEGQJ-UHFFFAOYSA-N
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Description

2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile is a heterocyclic compound featuring a benzothiazole core linked to a substituted phenylamino group and a mercapto-acrylonitrile moiety. Its structure confers unique electronic and steric properties due to:

  • Benzothiazole ring: Enhances aromaticity and π-conjugation, influencing charge-transfer capabilities.
  • 2,5-Dimethyl-phenylamino group: Introduces electron-donating methyl substituents at the ortho and para positions, modulating steric bulk and electronic effects.
  • Mercapto-acrylonitrile: Provides a reactive thiol (-SH) group and a nitrile (-CN) functionality, enabling covalent interactions and solubility modulation .

This compound is cataloged as a biochemical reagent (Santa Cruz Biotechnology, 2024) but lacks explicit documentation of its applications in peer-reviewed studies. Its structural analogs, however, are explored for roles in materials science, catalysis, and medicinal chemistry due to their tunable reactivity .

Properties

Molecular Formula

C18H15N3S2

Molecular Weight

337.5 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,5-dimethylphenyl)ethanethioamide

InChI

InChI=1S/C18H15N3S2/c1-11-7-8-12(2)15(9-11)20-17(22)13(10-19)18-21-14-5-3-4-6-16(14)23-18/h3-9,21H,1-2H3,(H,20,22)

InChI Key

RDHHFIRDPYEGQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with substituted anilines and acrylonitriles under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole ring undergoes nucleophilic substitution at the 2-position, facilitated by electron-withdrawing effects of the nitrile group. Common reactions include:

  • Halogenation : Reacts with iodine monochloride (ICl) in DMF to form 2-iodobenzothiazole derivatives.

  • Amination : Substitution with ammonia or amines at elevated temperatures (80–100°C) yields amino-substituted analogs.

Key Conditions :

Reaction TypeReagentSolventTemperature
HalogenationIClDMF60°C
AminationNH₃ (aq)Ethanol80°C

Oxidation of the Mercapto Group

The -SH group undergoes oxidation to form disulfide bridges or sulfonic acids:

  • Disulfide Formation : Treatment with H₂O₂ in acetic acid produces dimeric disulfide structures.

  • Sulfonic Acid Derivatization : Reaction with KMnO₄ in acidic medium yields sulfonic acid derivatives, enhancing water solubility.

Reaction Pathway :

2 R SH H2O2R S S R 2 H2O 4 \text{2 R SH H}_2\text{O}_2\rightarrow \text{R S S R 2 H}_2\text{O}\quad \text{ 4 }

Cycloaddition Reactions

The acrylonitrile moiety participates in [3+2] cycloadditions with azides or nitrile oxides:

  • Triazole Formation : Reacts with sodium azide in the presence of Cu(I) catalysts to generate 1,2,3-triazole hybrids .

  • Isoxazoline Synthesis : Reacts with nitrile oxides under microwave irradiation to form isoxazoline derivatives.

Example Reaction :

Acrylonitrile R C N OIsoxazoline CN 4 \text{Acrylonitrile R C N O}^-\rightarrow \text{Isoxazoline CN}\quad \text{ 4 }

Alkylation and Acylation

The mercapto group acts as a nucleophile in alkylation/acylation reactions:

  • S-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form thioethers.

  • S-Acylation : Treatment with acetyl chloride produces thioester derivatives.

Comparative Reactivity :

ReactionReagentProduct
S-AlkylationCH₃ICH₃-S-Benzothiazole
S-AcylationAcClAc-S-Benzothiazole

Biological Target Interactions

The compound demonstrates reactivity with enzyme active sites:

  • Thiol-Mediated Inhibition : Binds covalently to cysteine residues in kinases via the mercapto group.

  • DNA Intercalation : The planar benzothiazole ring intercalates into DNA base pairs, disrupting replication .

Key Pharmacodynamic Interactions :

TargetInteraction TypeFunctional Group Involved
KinasesCovalent binding-SH
DNAπ-StackingBenzothiazole ring

Degradation Pathways

Under hydrolytic or photolytic conditions:

  • Hydrolysis : The nitrile group hydrolyzes to carboxylic acids in acidic/basic media.

  • Photodegradation : UV exposure cleaves the benzothiazole ring, forming sulfonic acid byproducts.

Stability Data :

ConditionHalf-LifeMajor Degradant
pH 1.28 hrsCarboxylic acid
UV Light2 hrsSulfonic acid

Synthetic Modifications for Enhanced Activity

Structural analogs are synthesized via:

  • Phenylamino Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 2,5-dimethylphenyl position improves kinase inhibition.

  • Mercapto Group Replacement : Substituting -SH with -SeH enhances antioxidant properties .

Structure-Activity Relationship (SAR) :

ModificationEffect on Activity
-NO₂ at phenyl↑ Kinase inhibition
-SeH substitution↑ Antioxidant capacity

Scientific Research Applications

Chemistry

In chemistry, 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

The table below highlights key differences between 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile and its analogs:

Compound Name Substituents on Phenylamino Group Electronic Effects Key Properties
Target Compound 2,5-Dimethyl Electron-donating Moderate steric hindrance; enhanced solubility in polar aprotic solvents
2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile 2,4-Difluoro Electron-withdrawing High reactivity in nucleophilic additions; increased lipophilicity
2-Benzothiazol-2-yl-3-(3,4-dimethyl-phenylamino)-3-mercapto-acrylonitrile 3,4-Dimethyl Electron-donating Reduced steric hindrance; improved solubility in non-polar solvents
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile 2-Fluoro Moderate electron-withdrawing Balanced reactivity for catalytic applications
Key Findings:

Electronic Effects: Electron-donating groups (e.g., methyl) stabilize the phenylamino group, reducing electrophilicity but enhancing π-stacking interactions. Electron-withdrawing groups (e.g., fluoro) increase electrophilicity, promoting nucleophilic attack at the acrylonitrile moiety .

Fluorinated analogs: Higher lipophilicity (e.g., difluoro derivative) enhances membrane permeability, making them candidates for drug delivery systems .

Thiol Functionality :

  • The mercapto (-SH) group in all analogs facilitates disulfide bond formation or metal coordination, critical for catalytic and chelation applications .

Biological Activity

2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile (abbreviated as BDM) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and antiviral activities, supported by research findings and case studies.

  • Molecular Formula : C18H15N3S2
  • Molecular Weight : 337.46 g/mol

Antitumor Activity

BDM has shown promising antitumor activity in various studies. It was evaluated against several human lung cancer cell lines using both 2D and 3D culture methods.

Case Study: Antitumor Efficacy

A study investigated the effects of BDM on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results indicated:

  • 2D Assay IC50 Values :
    • A549: 6.26 ± 0.33 μM
    • HCC827: 6.48 ± 0.11 μM
  • 3D Assay IC50 Values :
    • A549: 20.46 ± 8.63 μM
    • HCC827: 16.00 ± 9.38 μM

These findings suggest that BDM exhibits higher efficacy in a two-dimensional setup compared to three-dimensional cultures, highlighting its potential as an anticancer agent in therapeutic applications .

Antimicrobial Activity

BDM has also been evaluated for its antimicrobial properties. In vitro tests demonstrated activity against various bacterial strains.

Table: Antimicrobial Activity of BDM

Bacterial StrainActivityMIC (μg/mL)
Bacillus subtilisPositive<10
Escherichia coliNegativeNot detected
Candida albicansModerate<20

The compound showed selective activity against Gram-positive bacteria, indicating its potential use in treating bacterial infections .

Antiviral Activity

Recent studies have explored the antiviral potential of BDM against viruses such as MERS-CoV (Middle East Respiratory Syndrome Coronavirus).

Inhibition Studies

BDM derivatives were tested for their inhibitory effects on MERS-CoV with promising results:

  • IC50 Value : 0.09 μM for some derivatives, indicating strong antiviral activity.
  • Cytotoxicity (CC50) : None of the tested compounds exhibited significant cytotoxicity at effective concentrations.

This suggests that BDM could be a candidate for further development into antiviral therapies .

Structure–Activity Relationship (SAR)

The biological activity of BDM can be influenced by its structural components. Modifications to the benzothiazole moiety and substitutions on the phenyl ring significantly affect its potency.

Key Findings:

  • Substituent Effects : Introduction of various groups (e.g., nitro, alkoxy) alters the compound's inhibitory capacity.
  • Fluorine Substitution : Fluorine at specific positions enhances inhibitory activity, with optimal configurations leading to lower IC50 values .

Q & A

Q. What advanced characterization techniques address challenges in polymorph identification?

  • Methodology : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs. Dynamic Vapor Sorption (DVS) evaluates hygroscopicity, which impacts crystallization pathways .

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